molecular formula C23H15N3O2S2 B2771761 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 361173-68-4

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2771761
CAS No.: 361173-68-4
M. Wt: 429.51
InChI Key: ARGHUASKRXUGBQ-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles have been studied for their potential biological activities . They have been synthesized for various purposes, including as anti-tubercular compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units . Significant intermolecular interactions found in the structure include N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .

Safety and Hazards

While specific safety and hazard information for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide” is not available, benzothiazole derivatives may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(15-7-6-10-17(13-15)28-16-8-2-1-3-9-16)26-23-25-19(14-29-23)22-24-18-11-4-5-12-20(18)30-22/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGHUASKRXUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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